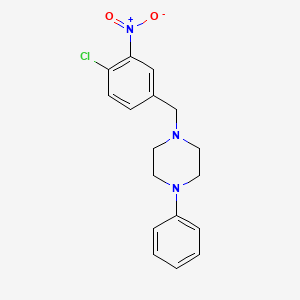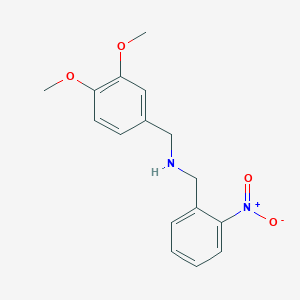![molecular formula C19H16N2O3 B5835964 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde, also known as Fmoc-piperazine-CHO, is a chemical compound used in the field of organic synthesis. It is a carbonyl compound that is commonly used as a building block in the synthesis of peptides and other organic molecules.
Mécanisme D'action
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO does not have any known biological activity or mechanism of action. It is used solely as a building block in organic synthesis.
Biochemical and Physiological Effects:
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO does not have any known biochemical or physiological effects. It is not metabolized by the body and is not known to interact with any biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in organic synthesis is its stability. It is a relatively stable compound that can be stored for long periods of time without decomposing. Additionally, 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is easy to handle and can be used in a variety of organic reactions.
One of the main limitations of using 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is its cost. It is a relatively expensive compound compared to other building blocks used in organic synthesis. Additionally, 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is not suitable for use in certain organic reactions, such as those that involve strong acids or bases.
Orientations Futures
There are several future directions for the use of 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in organic synthesis. One area of research is the development of new methods for the synthesis of peptidomimetics using 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO. Another area of research is the use of 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in the synthesis of complex natural products, such as alkaloids and terpenoids. Finally, there is ongoing research into the development of new protecting groups for the amine group of amino acid residues, which could potentially replace 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in certain organic reactions.
Méthodes De Synthèse
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of piperazine with 9-fluorenone in the presence of a reducing agent to form 4-(9H-fluoren-4-yl)piperazine. This intermediate product is then reacted with Fmoc-Cl in the presence of a base to form 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine. Finally, 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine is oxidized using an oxidizing agent to form 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO.
Applications De Recherche Scientifique
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is commonly used in the field of organic synthesis as a building block in the synthesis of peptides and other organic molecules. It is particularly useful in solid-phase peptide synthesis, where it is used as a protecting group for the amine group of the amino acid residues. 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Propriétés
IUPAC Name |
4-(9-oxofluorene-4-carbonyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-12-20-8-10-21(11-9-20)19(24)16-7-3-6-15-17(16)13-4-1-2-5-14(13)18(15)23/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULOBZQMMRBRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)
![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)



![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)

![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
